molecular formula C11H19NO3 B142853 (R)-N-Boc-2-aminocyclohexanone CAS No. 149524-64-1

(R)-N-Boc-2-aminocyclohexanone

Cat. No.: B142853
CAS No.: 149524-64-1
M. Wt: 213.27 g/mol
InChI Key: GHIGUHHFUUAJJN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl (2-oxocyclohexyl)carbamate is an organic compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and features a cyclohexanone ring substituted with a tert-butyl carbamate group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxocyclohexyl)carbamate typically involves the reaction of ®-2-oxocyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-oxocyclohexyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

®-tert-Butyl (2-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (2-oxocyclohexyl)carbamate
  • tert-Butyl (2-oxocyclopentyl)carbamate
  • tert-Butyl (2-oxocycloheptyl)carbamate

Uniqueness

®-tert-Butyl (2-oxocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclohexanone ring. This structural configuration imparts distinct reactivity and biological activity compared to its analogs. The ®-enantiomer may exhibit different pharmacological properties and interactions with biological targets compared to the (S)-enantiomer.

Properties

IUPAC Name

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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